molecular formula C13H10BrNO3S B300645 (5E)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300645
M. Wt: 340.19 g/mol
InChI Key: GOFFEXNGJFTKIP-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent.

Scientific Research Applications

(5E)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential use as an anticancer agent. In vitro studies have shown that the compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action for (5E)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that the compound may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is necessary for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anticancer effects, (5E)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to have antioxidant and anti-inflammatory properties. The compound has been shown to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anticancer agent. However, one limitation is that the compound may have toxic effects on normal cells, which could limit its use in clinical settings.

Future Directions

There are several future directions for research on (5E)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione. One area of focus could be on developing derivatives of the compound that have improved efficacy and reduced toxicity. Additionally, further studies could be conducted to better understand the mechanism of action and potential uses of the compound in other disease states.

Synthesis Methods

The synthesis of (5E)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-2-(prop-2-en-1-yloxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield the final compound.

properties

Product Name

(5E)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C13H10BrNO3S

Molecular Weight

340.19 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H10BrNO3S/c1-2-5-18-10-4-3-9(14)6-8(10)7-11-12(16)15-13(17)19-11/h2-4,6-7H,1,5H2,(H,15,16,17)/b11-7+

InChI Key

GOFFEXNGJFTKIP-YRNVUSSQSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C/2\C(=O)NC(=O)S2

SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)S2

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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